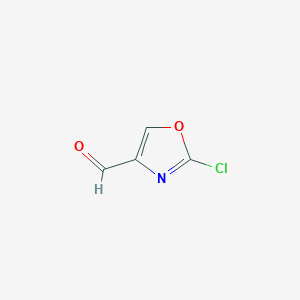
2-Chlorooxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H2ClNO2 and a molecular weight of 131.52 g/mol . It is an important intermediate in organic synthesis, particularly in the preparation of various substituted oxazoles. The compound features a chloro substituent at the 2-position and an aldehyde group at the 4-position of the oxazole ring, making it a versatile building block in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-4-carbaldehyde typically involves the halogenation of oxazole derivatives. One common method includes the reaction of 2-aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures . The mixture is then subjected to flash chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooxazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, are commonly used to introduce various substituents at the 2-position.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chlorooxazole-4-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chlorooxazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition . The chloro group can also participate in interactions with molecular targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-chlorooxazole-4-carboxylate: A versatile intermediate for the synthesis of substituted oxazoles.
5-Chloropyrazole-4-carbaldehyde: Used in the synthesis of various heterocyclic systems.
Comparison: 2-Chlorooxazole-4-carbaldehyde is unique due to its specific substitution pattern, which allows for diverse chemical modifications. Compared to ethyl 2-chlorooxazole-4-carboxylate, it offers different reactivity due to the presence of the aldehyde group. Similarly, while 5-chloropyrazole-4-carbaldehyde is used in heterocyclic synthesis, the oxazole ring in this compound provides distinct chemical properties and applications.
Properties
CAS No. |
1060816-36-5 |
|---|---|
Molecular Formula |
C4H2ClNO2 |
Molecular Weight |
131.52 g/mol |
IUPAC Name |
2-chloro-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2ClNO2/c5-4-6-3(1-7)2-8-4/h1-2H |
InChI Key |
IBLNEKZYAQOCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















